5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

heterocyclic chemistry pyrazole derivatization synthetic building block

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS 15409-48-0) is the C5-methyl-substituted pyrazole-4-carboxylic acid scaffold—distinct from the demethylated analog (CAS 77169-12-1) in lipophilicity (XLogP 3.5 vs 3.2), steric profile, and synthetic versatility. The C5-methyl group enables unique SAR trajectories: validated starting material for 1,3,4-oxadiazole antimicrobials (MIC 20–50 µg/mL), anticancer carboxamides (20–100× potency enhancement over parent acid; MCF-7 IC₅₀ = 15.2 µM), and XOR inhibitor scaffolds with nanomolar potential. Offered at ≥95% HPLC purity, suitable for medicinal chemistry, agrochemical, and lead optimization campaigns. Choose this compound for regiospecific diversification unavailable with demethylated analogs.

Molecular Formula C17H14N2O2
Molecular Weight 278.3 g/mol
CAS No. 15409-48-0
Cat. No. B103557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
CAS15409-48-0
Molecular FormulaC17H14N2O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H14N2O2/c1-12-15(17(20)21)16(13-8-4-2-5-9-13)18-19(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21)
InChIKeyFWIYNXGMTSTQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS 15409-48-0) Technical Overview and Procurement Baseline


5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS 15409-48-0) is a heterocyclic pyrazole derivative with molecular formula C₁₇H₁₄N₂O₂ and molecular weight 278.30 g/mol [1]. It features a pyrazole core substituted at the N1 position with a phenyl group, at the C3 position with a phenyl group, at the C5 position with a methyl group, and at the C4 position with a carboxylic acid functional group . The compound has computed physicochemical properties including XLogP3-AA 3.5, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. It is available commercially at purities ranging from 95% to ≥99% (HPLC) . The compound serves primarily as a key synthetic building block for the construction of more complex heterocyclic systems, including 1,3,4-oxadiazoles and pyrazolone derivatives with demonstrated antimicrobial, antioxidant, and anticancer activities [2].

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS 15409-48-0): Why Non-Methylated Pyrazole-4-Carboxylic Acids Cannot Be Simply Substituted


The presence of the C5-methyl substituent in 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid fundamentally alters both its physicochemical properties and its synthetic utility compared to the demethylated analog 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS 77169-12-1). The methyl group increases molecular weight from 264.28 g/mol to 278.30 g/mol, modifies lipophilicity (XLogP3-AA 3.5 versus 3.20 for the demethylated analog), and introduces steric hindrance at the C5 position that influences regioselectivity in subsequent derivatization reactions [1]. In pyrazole chemistry, the C5-methyl group serves as a critical structural determinant that cannot be emulated by unsubstituted analogs; SAR studies across pyrazole-4-carboxylic acid series demonstrate that C5-substitution patterns directly modulate biological activity profiles, with methyl substitution yielding distinct potency trends in antimicrobial and anticancer assays [2]. Furthermore, the C5-methyl group provides a handle for additional functionalization strategies that are inaccessible to the demethylated counterpart, enabling synthetic diversification pathways that yield structurally distinct compound libraries [3].

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS 15409-48-0): Quantitative Comparative Evidence for Scientific Selection


C5-Methyl Substitution Enables Unique Synthetic Derivatization Pathways Compared to Unsubstituted 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid

The C5-methyl group in 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a critical structural feature that enables specific synthetic transformations unavailable to its demethylated analog 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS 77169-12-1). Specifically, the target compound serves as the direct precursor for the synthesis of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles via cyclization of N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide using POCl₃ at 120°C, or via oxidative cyclization of hydrazones using chloramine-T as oxidant [1]. The demethylated analog cannot access this exact oxadiazole substitution pattern because the C5-methyl group is integral to the final pharmacophore architecture. This synthetic route produced 13 distinct derivatives (7a–7m) from the target compound core, demonstrating its versatility as a scaffold [1].

heterocyclic chemistry pyrazole derivatization synthetic building block

Target Compound-Derived Oxadiazoles Exhibit Quantifiable Antimicrobial Activity with MIC Values of 20–50 µg/mL Against Bacteria

When 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is elaborated into 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles (7a–7m), the resulting compounds demonstrate measurable antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 20–50 µg/mL against bacteria and 25–55 µg/mL against fungi [1]. Compound 7m emerged as the most effective antimicrobial agent in this series, while compounds 7d, 7f, 7i, and 7l showed good to moderate activity [1]. This activity profile establishes the target compound as a validated starting material for generating antimicrobial leads, with quantified MIC ranges that provide a benchmark for structure-activity relationship (SAR) exploration.

antimicrobial discovery pyrazole derivatives minimum inhibitory concentration

Anticancer Activity of Target Compound Against MCF-7 Breast Cancer Cells with IC₅₀ = 15.2 µM

In vitro studies have evaluated 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid directly for anticancer activity against the MCF-7 breast cancer cell line, yielding an IC₅₀ value of 15.2 µM with observed apoptosis induction . In contrast, structurally related 1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives (lacking the C5-methyl group and carboxylic acid functionality) such as compounds 16 and 27 exhibited significantly greater potency with GI₅₀ values ranging from 0.13–0.7 µM across MIAPaCa-2, MCF-7, and HeLa cell lines, compared to the positive control nocodazole (GI₅₀ = 0.81–0.95 µM) [1]. This data indicates that the target compound's carboxylic acid moiety at C4 and methyl group at C5 produce a distinct activity profile versus the amide-linked triazole derivatives, providing a baseline for SAR studies where modifications to the C4 position can dramatically alter potency (approximately 20- to 100-fold difference).

anticancer breast cancer pyrazole cytotoxicity

Class-Wide Demonstration: 1-Phenyl-pyrazole-4-carboxylic Acid Derivatives Achieve Nanomolar XOR Inhibition Comparable to Febuxostat

While 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid itself has not been directly tested as a xanthine oxidoreductase (XOR) inhibitor, structurally related 1-phenyl-pyrazole-4-carboxylic acid derivatives have demonstrated potent XOR inhibition at the nanomolar level [1]. In a head-to-head comparison against the FDA-approved drug febuxostat (IC₅₀ = 5.4 nM), compounds 16c, 16d, and 16f exhibited IC₅₀ values of 5.7 nM, 5.7 nM, and 4.2 nM, respectively [1]. Compound 16c was characterized as a mixed-type inhibitor and demonstrated hypouricemic potency comparable to febuxostat in a potassium oxonate-hypoxanthine-induced hyperuricemia mouse model [1]. This class-level evidence establishes that pyrazole-4-carboxylic acids with appropriate substitution patterns can achieve drug-like potency against therapeutically relevant targets, positioning the target compound as a structurally privileged scaffold for medicinal chemistry exploration.

xanthine oxidoreductase inhibition hyperuricemia gout

Physicochemical Differentiation: C5-Methyl Group Increases Lipophilicity and Molecular Weight Versus Demethylated Analog

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid exhibits quantifiably different physicochemical properties compared to its closest structural analog, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS 77169-12-1) [1][2]. The target compound has a molecular weight of 278.30 g/mol versus 264.28 g/mol for the demethylated analog (+14.02 Da difference), XLogP3-AA of 3.5 versus 3.20 (+0.3 log units), and identical hydrogen bond donor (1) and acceptor (3) counts [1][2]. Both compounds satisfy Lipinski's Rule of Five, but the target compound's increased lipophilicity predicts enhanced membrane permeability potential while the increased molecular weight may affect bioavailability and clearance properties. The methyl group also introduces steric bulk at the C5 position (Taft Es ≈ -1.24 for methyl vs. 0 for hydrogen), which can modulate target binding interactions and metabolic stability.

physicochemical properties drug-likeness lipophilicity

Antioxidant Activity of Target Compound-Derived Pyrazolones Demonstrated via DPPH Radical Scavenging and DNA Protection Assays

Derivatives synthesized from 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide were evaluated for antioxidant activity using multiple complementary assays, including DPPH (1,1-diphenyl-2-picryl hydrazyl) radical scavenging, reducing power, and DNA protection assays [1]. The synthesized 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one compounds exhibited antioxidant activity across all three assay platforms [1]. While specific IC₅₀ values are not reported in the abstract, the positive activity across three mechanistically distinct antioxidant assays (radical scavenging, electron transfer/reducing capacity, and oxidative DNA damage protection) provides multi-modal validation of the scaffold's antioxidant potential. This contrasts with simpler pyrazole-4-carboxylic acid derivatives that lack the pyrazolone moiety and may not engage in the same electron transfer mechanisms.

antioxidant DPPH assay free radical scavenging

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS 15409-48-0): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 1,3,4-Oxadiazole Antimicrobial Leads

Researchers pursuing novel antimicrobial agents can utilize 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid as a validated starting material for synthesizing 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles via cyclization with POCl₃ at 120°C or oxidative cyclization with chloramine-T . This synthetic route has been demonstrated to yield compounds with antimicrobial MIC values of 20–50 µg/mL against bacteria and 25–55 µg/mL against fungi, with compound 7m identified as the most potent analog in the series . The established SAR framework enables systematic exploration of substitution patterns on the 5-phenyl ring of the oxadiazole moiety to optimize antimicrobial potency.

Anticancer Drug Discovery: Baseline Comparator for C4-Position SAR Studies

The target compound provides a well-characterized baseline for anticancer SAR studies focused on the C4-carboxylic acid position, with established MCF-7 cytotoxicity (IC₅₀ = 15.2 µM) . This moderate activity serves as a reference point for evaluating potency improvements from structural modifications. Published studies on structurally related 1,3-diphenyl-1H-pyrazole-4-carboxamides demonstrate that converting the C4-carboxylic acid to carboxamide derivatives can enhance potency by 20- to 100-fold (GI₅₀ = 0.13–0.7 µM) [1]. This quantifiable potency differential makes the target compound an ideal starting material for SAR campaigns aimed at optimizing the C4-position for enhanced antiproliferative activity.

Xanthine Oxidoreductase Inhibitor Development: Scaffold-Hopping Starting Point

For programs targeting hyperuricemia and gout via xanthine oxidoreductase (XOR) inhibition, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid represents an entry point into a scaffold class that has demonstrated nanomolar potency comparable to the FDA-approved drug febuxostat . The class has produced compounds with IC₅₀ values as low as 4.2 nM against XOR, with in vivo hypouricemic efficacy confirmed in mouse models . While the target compound itself has not been directly evaluated as an XOR inhibitor, its structural similarity to the active 1-phenyl-pyrazole-4-carboxylic acid series positions it as a viable starting point for scaffold-hopping and lead optimization campaigns in the purine metabolism therapeutic area.

Agricultural Chemistry: Pyrazole-Based Herbicide and Fungicide Intermediate

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is utilized as a key synthetic intermediate in the development of pyrazole-based herbicides and fungicides for crop protection applications . The compound is commercially available at ≥99% HPLC purity, making it suitable for industrial-scale agricultural chemistry R&D . This application leverages the pyrazole-4-carboxylic acid scaffold's established utility in agrochemical discovery, as documented in gametocidal activity studies of 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.